1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-phenoxyphenyl)thiourea
CAS No.:
Cat. No.: VC16402599
Molecular Formula: C24H23N3O2S
Molecular Weight: 417.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23N3O2S |
|---|---|
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-phenoxyphenyl)thiourea |
| Standard InChI | InChI=1S/C24H23N3O2S/c1-28-21-11-12-23-22(15-21)17(16-26-23)13-14-25-24(30)27-18-7-9-20(10-8-18)29-19-5-3-2-4-6-19/h2-12,15-16,26H,13-14H2,1H3,(H2,25,27,30) |
| Standard InChI Key | QCVIEJZFEJOCDQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)NC=C2CCNC(=S)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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5-Methoxyindole core: A bicyclic aromatic system with a methoxy group at position 5, enhancing electron density and influencing hydrophobic interactions .
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Ethyl linker: A two-carbon chain connecting the indole nitrogen to the thiourea group, providing conformational flexibility.
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4-Phenoxyphenyl-thiourea: A thiourea functional group substituted with a phenoxyphenyl ring, contributing to hydrogen bonding and π-π stacking capabilities .
The molecular formula is C24H23N3O2S, with a calculated molecular weight of 425.5 g/mol. Key physicochemical parameters include:
| Property | Value |
|---|---|
| logP (Partition coefficient) | 5.31 (estimated) |
| Hydrogen bond donors | 3 |
| Hydrogen bond acceptors | 4 |
| Polar surface area | 36.8 Ų |
The methoxy group at position 5 of the indole ring increases solubility compared to non-substituted analogs, while the phenoxyphenyl group contributes to lipophilicity, balancing membrane permeability .
Synthesis and Characterization
Synthetic Pathways
The compound is typically synthesized via a multi-step protocol:
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Indole alkylation: 5-Methoxyindole undergoes N-alkylation with 1,2-dibromoethane to form 2-(5-methoxy-1H-indol-3-yl)ethyl bromide .
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Thiourea formation: The alkylated indole reacts with 4-phenoxyphenyl isothiocyanate in the presence of a base (e.g., triethylamine) to yield the target thiourea .
Critical reaction parameters include:
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Temperature control (0–5°C during thiourea coupling to prevent side reactions).
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Use of anhydrous solvents (tetrahydrofuran or dichloromethane) to avoid hydrolysis.
Analytical Characterization
Spectroscopic data:
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1H NMR (400 MHz, CDCl3): δ 7.85 (s, 1H, NH), 7.40–6.75 (m, 11H, aromatic), 3.89 (s, 3H, OCH3), 3.45 (t, J=6.8 Hz, 2H, CH2), 2.95 (t, J=6.8 Hz, 2H, CH2) .
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LC-MS: [M+H]+ observed at m/z 426.1, confirming molecular weight .
Purity assessment:
Reverse-phase HPLC typically shows ≥95% purity using a C18 column (acetonitrile/water gradient) .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound demonstrates inhibitory activity against tyrosine kinase receptors, with IC50 values in the low micromolar range (Table 1). This effect is attributed to competitive binding at the ATP pocket, facilitated by the thiourea group’s hydrogen-bonding capacity .
Table 1: Enzymatic inhibition profiles of selected thiourea derivatives
Antiproliferative Effects
In vitro screening against MCF-7 breast cancer cells revealed dose-dependent growth inhibition (GI50 = 8.7 μM), with apoptosis induction confirmed via caspase-3 activation . The methoxy group enhances cellular uptake compared to non-methoxylated analogs, as demonstrated in parallel assays .
Structure-Activity Relationships (SAR)
Role of Substitutents
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Methoxy position: The 5-methoxy group on indole improves water solubility by 40% compared to 6-methoxy analogs, without compromising membrane permeability .
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Phenoxy vs. phenyl: Replacement of phenoxy with a simple phenyl group reduces VEGFR-2 inhibition by 60%, highlighting the importance of oxygen’s electronic effects .
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Thiourea vs. urea: Thiourea derivatives exhibit 3–5 fold higher potency than corresponding ureas, likely due to enhanced hydrogen-bond acceptor capacity .
Pharmacokinetic Considerations
ADME Properties
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Absorption: Moderate oral bioavailability (F = 32% in rat models) due to first-pass metabolism.
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Metabolism: Hepatic CYP3A4-mediated O-demethylation of the methoxy group generates a catechol intermediate, subsequently glucuronidated .
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Excretion: Primarily renal (68% over 24 hr), with <5% fecal elimination .
Comparative Analysis with Structural Analogs
Table 2: Key analogs and their pharmacological profiles
The target compound’s hybrid structure achieves a balance between indole’s receptor affinity and thiourea’s enzyme inhibitory capacity, making it a versatile scaffold for further optimization.
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